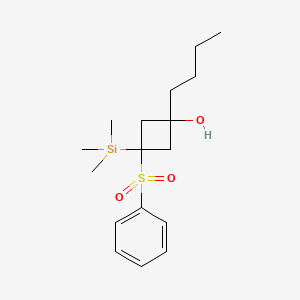

3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol

Beschreibung

3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol is a structurally complex cyclobutanol derivative characterized by a cyclobutane ring substituted at positions 1 and 3. The hydroxyl (-OH) and butyl (-C₄H₉) groups occupy position 1, while position 3 hosts both a benzenesulfonyl (-SO₂C₆H₅) and a trimethylsilyl (-Si(CH₃)₃) group. This combination of substituents creates unique steric and electronic effects:

- Benzenesulfonyl group: A bulky, electron-withdrawing moiety that enhances polarity and may influence acidity or reactivity in nucleophilic environments.

- Trimethylsilyl group: A lipophilic, electron-donating group that can stabilize adjacent carbocations or modulate solubility in nonpolar solvents.

- Butyl chain: Adds hydrophobicity and may influence conformational flexibility.

Eigenschaften

CAS-Nummer |

88068-15-9 |

|---|---|

Molekularformel |

C17H28O3SSi |

Molekulargewicht |

340.6 g/mol |

IUPAC-Name |

3-(benzenesulfonyl)-1-butyl-3-trimethylsilylcyclobutan-1-ol |

InChI |

InChI=1S/C17H28O3SSi/c1-5-6-12-16(18)13-17(14-16,22(2,3)4)21(19,20)15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |

InChI-Schlüssel |

MTZBPUCDIZIKFE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . Another approach involves the use of copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes to synthesize enantioenriched cyclobutanes .

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This could include the use of palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides to provide structurally diversified products . The reaction conditions would be carefully controlled to ensure the desired product is obtained in high yield and with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzenesulfonyl, butyl, and trimethylsilyl groups provides multiple reactive sites for these transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from the reactions of 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or ketones, while reduction reactions could produce alcohols or alkanes. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key properties of 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol with structurally related cyclobutanol derivatives:

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | ~370.6 | 1-butyl, 3-(benzenesulfonyl/trimethylsilyl) | Moderate in polar solvents | High strain + dual electronic effects enable diverse reactivity (e.g., acid-catalyzed ring opening). |

| 3-Benzenesulfonylcyclobutan-1-ol | ~228.3 | 3-benzenesulfonyl | High in polar aprotic solvents | Enhanced acidity (pKa ~10-12) due to electron-withdrawing sulfonyl group. |

| 1-Butyl-3-trimethylsilylcyclobutan-1-ol | ~228.5 | 1-butyl, 3-trimethylsilyl | High in nonpolar solvents | Silyl group stabilizes β-carbocations; potential for silicon-based coupling reactions. |

| 3-(Trimethylsilyl)cyclobutan-1-ol | ~170.3 | 3-trimethylsilyl | Moderate in ethers/THF | Lower ring strain; silyl group may act as a protective moiety in synthesis. |

Key Findings:

Steric and Electronic Effects: The target compound’s dual substituents at position 3 create competing electronic effects.

Solubility : The butyl chain and trimethylsilyl group improve solubility in organic solvents compared to purely sulfonated analogs. This contrasts with ionic liquid systems, where sulfonyl groups enhance ionic solvent compatibility .

Reactivity : The strained cyclobutane ring and sulfonyl group may facilitate nucleophilic attacks or participation in transition metal catalysis, though direct evidence is lacking in the provided literature.

Research Implications and Limitations

- Catalysis : As a ligand or intermediate in biphasic systems, leveraging sulfonyl-solvent interactions for catalyst recovery.

- Pharmaceutical Synthesis : As a building block for strained-ring therapeutics, though safety data (e.g., akin to benazepril hydrochloride’s profile in ) would be required.

Further experimental studies are needed to validate these hypotheses and explore synergistic effects between its substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.